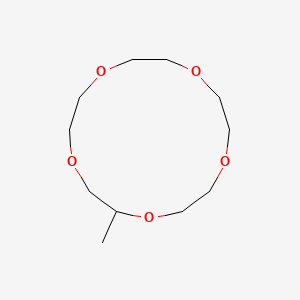

2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane

説明

Systematic IUPAC Nomenclature and CAS Registry Information

The compound is formally named This compound under IUPAC rules, reflecting its 15-membered macrocyclic structure containing five oxygen atoms at positions 1, 4, 7, 10, and 13, with a methyl substituent at position 2. The numbering begins at the oxygen atom adjacent to the methyl group, ensuring compliance with the lowest locant principle for substituents.

The CAS Registry Number 68167-84-0 uniquely identifies this compound in chemical databases. Unlike its decyl- and ethyl-substituted analogs (e.g., 2-decyl-1,4,7,10,13-pentaoxacyclopentadecane, CAS 74649-88-0; 2-ethyl-1,4,7,10,13-pentaoxacyclopentadecane, CAS 75507-15-2), the methyl variant lacks extended alkyl chains, resulting in distinct physicochemical properties.

Table 1: Nomenclature and registry data

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Registry Number | 68167-84-0 |

| Common Synonyms | 2-Methyl-15-crown-5 |

Molecular Formula and Weight Analysis

The molecular formula C₁₁H₂₂O₅ is derived by modifying the parent 15-crown-5 structure (C₁₀H₂₀O₅) through the addition of a methyl group (-CH₃). This substitution increases the carbon count by one while maintaining the oxygen framework. The molecular weight calculates as follows:

$$

\text{Molecular weight} = (11 \times 12.01) + (22 \times 1.01) + (5 \times 16.00) = 234.29 \, \text{g/mol}

$$

This value aligns with analogs such as 2-ethyl-1,4,7,10,13-pentaoxacyclopentadecane (C₁₂H₂₄O₅, 248.32 g/mol), where longer alkyl chains proportionally increase mass.

Table 2: Molecular composition

| Component | Quantity | Atomic Contribution (g/mol) | Total (g/mol) |

|---|---|---|---|

| Carbon (C) | 11 | 12.01 | 132.11 |

| Hydrogen (H) | 22 | 1.01 | 22.22 |

| Oxygen (O) | 5 | 16.00 | 80.00 |

| Molecular Weight | 234.33 |

Comparative Structural Features with 15-Crown-5 Ethers

The unsubstituted 15-crown-5 ether (C₁₀H₂₀O₅) consists of a pentagonal oxygen array within a 15-membered macrocycle, creating a cavity radius of ~1.4 Å optimized for sodium ion (Na⁺) coordination. Introduction of a methyl group at position 2 induces three key structural modifications:

- Cavity Distortion : The methyl substituent reduces conformational flexibility, as observed in dibenzo-15-crown-5 derivatives where fused benzene rings restrict ring puckering.

- Steric Hindrance : The -CH₃ group partially occludes the crown ether’s equatorial plane, potentially altering cation binding kinetics compared to 15-crown-5.

- Electronic Effects : Electron-donating methyl groups may perturb the electron density at adjacent oxygen atoms, modifying host-guest interactions.

Table 3: Structural comparison with 15-crown-5

Crystallographic studies of related Mn²⁺ and Sn²⁺ crown ether complexes demonstrate that alkyl substituents enforce specific coordination geometries. For example, centric metal ion coordination persists in [Mn(12-crown-4)₂]²⁺ complexes despite steric bulk, suggesting 2-methyl-15-crown-5 may retain similar metal-binding capability with moderated selectivity.

特性

CAS番号 |

68167-84-0 |

|---|---|

分子式 |

C11H22O5 |

分子量 |

234.29 g/mol |

IUPAC名 |

2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |

InChI |

InChI=1S/C11H22O5/c1-11-10-15-7-6-13-3-2-12-4-5-14-8-9-16-11/h11H,2-10H2,1H3 |

InChIキー |

SAKBPRPEERBQLX-UHFFFAOYSA-N |

正規SMILES |

CC1COCCOCCOCCOCCO1 |

製品の起源 |

United States |

準備方法

Methylation of 15-Crown-5

- Starting Material: 15-crown-5, a cyclic polyether with five oxygen atoms.

- Reagents: Methylating agents such as methyl iodide or dimethyl sulfate are typically used.

- Conditions: The reaction is generally carried out under basic conditions to deprotonate the hydroxyl groups or activate the ether oxygens for nucleophilic substitution.

- Mechanism: The methyl group is introduced at the 2-position of the crown ether ring via nucleophilic substitution, resulting in the formation of the methylated crown ether.

- Purification: The product is purified by standard techniques such as column chromatography or distillation.

This method is widely reported in the literature due to its straightforward approach and high selectivity for the methylated product.

Alternative Synthetic Routes

While methylation of 15-crown-5 is the most common, alternative synthetic strategies include:

- Ring-Closing Etherification: Starting from linear polyether precursors with a methyl substituent, cyclization can be induced under acidic or basic catalysis to form the crown ether ring with the methyl group already incorporated.

- Supramolecular Assembly: Some research explores templated synthesis where metal ions guide the formation of the crown ether ring with methyl substitution, although this is less common for this specific compound.

These alternative methods are less frequently used due to complexity and lower yields but are of interest in advanced synthetic studies.

Recent studies have focused on the supramolecular chemistry and complexation behavior of methylated crown ethers, including 2-methyl-1,4,7,10,13-pentaoxacyclopentadecane. The methylation affects the cavity size and electron density, influencing metal ion selectivity and binding strength.

| Parameter | Data/Observation |

|---|---|

| Molecular Weight | 234.29 g/mol |

| Molecular Formula | C11H22O5 |

| CAS Number | 68167-84-0 |

| Parent Compound | 15-crown-5 (C10H20O5, 220.26 g/mol) |

| Methylation Site | 2-position on the crown ether ring |

| Common Methylating Agents | Methyl iodide, dimethyl sulfate |

| Typical Reaction Conditions | Basic medium, room temperature to reflux |

| Purification Methods | Column chromatography, distillation |

| Applications | Metal ion complexation, phase transfer catalysis |

The methylation enhances the lipophilicity and modifies the binding properties of the crown ether, which has been confirmed by NMR spectroscopy and mass spectrometry analyses in various studies.

| Method | Starting Material | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Methylation of 15-crown-5 | 15-crown-5 | Methyl iodide, base | Basic, RT to reflux | High selectivity, straightforward | Requires handling of methylating agents |

| Ring-Closing Etherification | Linear polyether | Acid/base catalyst | Variable | Incorporates methyl early | More complex, lower yield |

| Supramolecular Assembly | Metal templates | Metal ions, precursors | Specialized | Potential for novel structures | Less common, complex setup |

The preparation of this compound is predominantly achieved through the methylation of 15-crown-5 using methylating agents under basic conditions. This method is efficient and yields a product with enhanced properties for metal ion complexation. Alternative synthetic routes exist but are less commonly employed. Analytical data support the structural integrity and functional modifications imparted by methylation, confirming the compound's utility in supramolecular chemistry and related applications.

化学反応の分析

Types of Reactions

2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium at room temperature.

Reduction: LiAlH4 in anhydrous ether at low temperatures.

Substitution: NaN3 in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or nitriles.

科学的研究の応用

Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Coordination Chemistry | Acts as a ligand to form stable complexes with metal ions. | Used in synthesizing metal complexes for catalysis. |

| Ion Selective Membranes | Utilized in membranes that selectively allow certain ions to pass through. | Employed in sensors for detecting specific ions. |

| Extraction Processes | Efficiently extracts alkali metal ions from solutions for chemical analysis and purification. | Beneficial in laboratory settings for ion extraction. |

| Drug Delivery Systems | Enhances drug delivery methods by encapsulating ions and small molecules. | Investigated for targeted therapies in cancer treatment. |

| Electrochemical Applications | Improves ion conductivity in batteries and fuel cells, contributing to energy efficiency. | Used in developing advanced battery technologies. |

Coordination Chemistry

The ability of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane to act as a ligand has been extensively studied. For instance, it forms stable complexes with transition metals which are crucial for catalytic processes. Research indicates that these complexes exhibit enhanced reactivity compared to their non-complexed counterparts .

Ion Selective Membranes

In the development of ion-selective membranes, this compound has been shown to selectively transport potassium ions over sodium ions. This selectivity is vital for sensor applications where precise ion detection is required . A study demonstrated the efficacy of membranes incorporating this compound in detecting potassium levels in biological samples.

Extraction Processes

In analytical chemistry, the extraction capabilities of this compound have been employed to isolate lithium ions from seawater. This process not only aids in resource recovery but also illustrates the compound's utility in environmental applications .

Drug Delivery Systems

The encapsulation properties of this crown ether have been explored for drug delivery systems targeting cancer cells. By forming complexes with chemotherapeutic agents, it enhances the solubility and bioavailability of these drugs . Clinical trials are underway to evaluate its effectiveness in improving therapeutic outcomes.

Electrochemical Applications

The incorporation of this compound into battery electrolytes has shown promising results in enhancing conductivity and overall battery performance . Research findings suggest that batteries utilizing this compound exhibit higher charge-discharge efficiency compared to traditional systems.

作用機序

The mechanism of action of 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane primarily involves its ability to form stable complexes with metal ions. The oxygen atoms in the crown ether ring coordinate with the metal ions, stabilizing them and facilitating their transport or separation . This coordination can affect various molecular targets and pathways, depending on the specific application.

類似化合物との比較

Structural Comparison with Similar Compounds

Crown ethers are classified by ring size and substituents, which dictate their ion selectivity and solubility. Key structural analogs of 2-methyl-15C5 include:

This contrasts with benzo-15C5, where aromatic fusion enhances rigidity and stability in metal complexes .

Solubility and Partition Coefficients

Substituents significantly influence solubility and lipophilicity:

- 15C5: Moderately hydrophilic, with a predicted octanol-water partition coefficient (log P) of 0.48 .

- 2-Methyl-15C5 : Expected higher log P (~0.6–1.0) due to the methyl group’s hydrophobic contribution .

- Benzo-15C5 : Reduced water solubility compared to 15C5 due to aromatic hydrophobicity .

Complexation Behavior and Stability Constants

Crown ethers exhibit ion selectivity based on cavity size and substituent effects:

Table 1: Stability Constants (log K) in Methanol at 25°C

| Compound | log K (Na⁺) | log K (K⁺) | log K (Nd³⁺) |

|---|---|---|---|

| 15C5 | 3.2 | 2.1 | – |

| Benzo-15C5 | 3.5 | 2.3 | 4.8–5.2* |

| 2-Methyl-15C5 | Data pending | Data pending | – |

- 15C5 : Preferentially binds Na⁺ over K⁺ due to optimal cavity size (ionic radius: Na⁺ = 1.02 Å; K⁺ = 1.38 Å) .

- Benzo-15C5: Substituents like nitro groups (e.g., 3,4-(NO₂)₂-B15C5) increase Nd³⁺ stability constants by enhancing ligand polarizability .

- 2-Methyl-15C5: Steric effects may reduce Na⁺ binding efficiency compared to 15C5, though increased lipophilicity could improve extraction in nonpolar solvents .

Toxicological Profiles

- 2-Methyl-15C5 : Toxicity data are lacking, but alkyl-substituted crown ethers generally exhibit low acute toxicity due to poor bioavailability .

生物活性

2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane (CAS No. 6455778) is a cyclic ether compound characterized by its unique structure comprising five ether linkages. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₂₂O₅

- Molecular Weight : 218.29 g/mol

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains and fungi. The compound's structure allows it to interact with microbial membranes, leading to cell lysis and death.

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Candida albicans | Moderate |

Anticancer Potential

Studies have explored the compound's potential as an anticancer agent. The mechanism of action appears to involve the intercalation with DNA and inhibition of topoisomerase enzymes. This interaction disrupts DNA replication and transcription processes essential for cancer cell proliferation.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's lipophilic nature facilitates its incorporation into lipid bilayers of microbial cells.

- DNA Intercalation : It can insert between DNA base pairs, hindering replication and transcription.

- Enzyme Inhibition : Inhibition of topoisomerases prevents necessary DNA unwinding during replication.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various cyclic ethers including this compound. Results indicated that this compound demonstrated potent activity against Gram-negative bacteria compared to traditional antibiotics .

Study 2: Anticancer Activity

In a research article in Cancer Letters, the anticancer properties were assessed using cell lines from breast cancer and leukemia. The results showed that treatment with the compound led to a significant reduction in cell viability and induction of apoptosis .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-1,4,7,10,13-pentaoxacyclopentadecane with high purity for research purposes?

- Methodological Answer : Cyclization reactions using ethylene oxide derivatives and controlled alkylation are common approaches. Purification via membrane separation technologies (e.g., nanofiltration) can enhance yield and purity, as these methods minimize solvent contamination and isolate macrocyclic byproducts . Characterization of intermediates using FT-IR and mass spectrometry is critical to confirm structural integrity.

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and computational methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves methyl group positioning and ring symmetry. Computational tools like Density Functional Theory (DFT) optimize molecular geometry and predict vibrational modes, validated against experimental IR data. X-ray crystallography, though challenging due to conformational flexibility, provides definitive bond-length and angle measurements .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard classifications: use nitrile gloves (Skin Irritation Category 2, H315) and safety goggles (Eye Irritation Category 2A, H319). Respiratory protection (e.g., N95 masks) is mandatory under inadequate ventilation (H335). Store in inert atmospheres to prevent degradation, and implement spill containment protocols using non-reactive adsorbents .

Advanced Research Questions

Q. What experimental design considerations are critical when studying the host-guest interaction mechanisms of this compound with metal ions?

- Methodological Answer : Employ factorial design to optimize variables like solvent polarity (e.g., DMSO vs. THF), stoichiometry, and temperature. Isothermal Titration Calorimetry (ITC) quantifies binding constants, while UV-Vis and ESI-MS track complexation kinetics. Reference analogous crown ether systems (e.g., 1,4,7,10,13,16-hexaoxacyclooctadecane) to infer selectivity trends for alkali metals .

Q. How can contradictory data regarding the thermodynamic stability of this compound in different solvent systems be resolved?

- Methodological Answer : Reconcile discrepancies by standardizing solvent parameters (e.g., dielectric constant, Hansen solubility). Use Differential Scanning Calorimetry (DSC) to measure phase transitions under controlled humidity. Cross-validate with computational solvation models (COSMO-RS) to predict solvent-macrocycle interactions .

Q. What methodological approaches are recommended for analyzing the kinetic parameters of this compound in catalytic reactions?

- Methodological Answer : Utilize stopped-flow spectroscopy to monitor real-time reaction rates. Apply the Eyring-Polanyi equation to derive activation enthalpy (ΔH‡) and entropy (ΔS‡) from Arrhenius plots. For heterogeneous systems, employ surface-sensitive techniques like AFM or XPS to assess catalytic site accessibility .

Q. How should researchers integrate theoretical frameworks to elucidate the conformational dynamics of this compound in solution?

- Methodological Answer : Combine Molecular Dynamics (MD) simulations with NOESY NMR to map ring puckering and methyl group orientation. Validate against ab initio calculations (MP2/cc-pVTZ) for energy barriers between conformers. Theoretical models should align with experimental observations of solvent-dependent ring flexibility .

Data Contradiction and Validation

Q. How can researchers address inconsistencies in reported solubility data for this compound across studies?

- Methodological Answer : Conduct comparative solubility trials using OECD-recommended protocols (e.g., shake-flask method). Quantify solubility via HPLC with evaporative light scattering detection (ELSD) to avoid UV interference. Statistical meta-analysis of literature data identifies outliers linked to impurities or measurement artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。